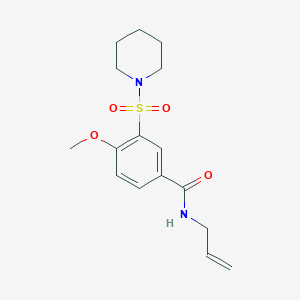

![molecular formula C30H18N2O2S B4618008 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide and related compounds involves multiple steps, including the preparation of intermediates like 9H-fluoren-9-ylmethoxycarbonylamino-thiazole-4-carboxylic acid from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), as demonstrated by Le & Goodnow (2004) (Le & Goodnow, 2004).

Molecular Structure Analysis

The molecular structure of this compound features a fluorene moiety linked to a thiazole ring, forming a complex structure that influences its chemical behavior and interactions. The fluorene core provides stability and a distinctive chemical framework, contributing to the compound's unique properties.

Chemical Reactions and Properties

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide is involved in various chemical reactions, indicating its potential in synthesizing novel compounds. For instance, the reactivity of the fluorene moiety with different chemical groups can lead to the synthesis of dibenzofulvenes and fluorenyl alcohols under specific catalytic conditions, as explored by Ma et al. (2021) (Ma et al., 2021).

Aplicaciones Científicas De Investigación

Apoptosis Induction in Cancer Cells

The compound has been identified as a novel inducer of apoptosis, demonstrating activity in cell-based high-throughput screening assays. For instance, a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides were discovered to induce apoptosis with sub-micromolar potencies, affecting the growth inhibition and caspase activation in various cancer cell lines such as T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cells. Modifications to the carboxamide group led to the identification of compounds with increased aqueous solubility while retaining broad activity in caspase activation and cell growth inhibition assays (Kemnitzer et al., 2009).

Synthesis and Characterization of Polyamides

The compound has also been used in the synthesis of new diphenylfluorene-based aromatic polyamides derived from fluorene derivatives. These polyamides exhibit desirable properties such as solubility in organic solvents, ability to form transparent, flexible films, and high thermal stability, making them potentially useful in a variety of industrial and technological applications (Hsiao et al., 1999).

Fluorescence and Optical Applications

Research into carbon dots with high fluorescence quantum yield has indicated that organic fluorophores, including derivatives of the compound , are the main ingredients and fluorescence origins of N,S-CDs. This insight has implications for understanding the fluorescence origins of carbon dots with high fluorescence quantum yields and expanding their applications (Shi et al., 2016).

Novel Fluorescence Sensors

The compound's derivatives have been explored as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. These synthesized compounds display fluorescence in a wide range of wavelengths with high quantum yields, suggesting potential applications in developing fluorescence sensors and other optoelectronic devices (Witalewska et al., 2019).

Antimicrobial and Anticancer Agents

Further studies have synthesized and evaluated thiazolidinone and azetidinone derivatives based on fluorene moieties for their antimicrobial activity against multidrug-resistant strains and examined their cytotoxic activity against various cancer cell lines. This research demonstrates the potential of fluorene-based compounds as novel bioactive agents in medical applications (Hussein et al., 2020).

Propiedades

IUPAC Name |

N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxofluorene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18N2O2S/c33-28-24-9-4-3-8-22(24)23-10-5-11-25(27(23)28)29(34)32-30-31-26(16-35-30)18-12-13-21-19(15-18)14-17-6-1-2-7-20(17)21/h1-13,15-16H,14H2,(H,31,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSACQIDJOUUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=CC6=C5C(=O)C7=CC=CC=C67 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)

![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)

![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)

![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)

![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)

![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B4617967.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)

![4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4617982.png)

![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)

![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)